Product packaging for Furo[2,3-c]pyridin-5-ylmethanol(Cat. No.:CAS No. 478148-60-6)

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No.: B1343845
CAS No.: 478148-60-6
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) is a high-purity chemical building block belonging to the furopyridine family, a key structural subunit in natural products and compounds with significant biological activities . With a molecular formula of C8H7NO2 and 97% purity, it is supplied for research and development applications . Furopyridines are fused heterocyclic ring systems that have attracted remarkable attention due to their wide range of pharmacological applications . This compound serves as a versatile precursor in the synthesis of novel heterocyclic compounds, which are explored for their potential as cytotoxic agents . Specifically, related furopyridine derivatives have demonstrated potent in vitro antitumor activity against esophageal cancer cell lines, with some compounds showing IC50 values in the sub-microgram range . Furthermore, the furo[2,3-c]pyridine scaffold has been identified in novel chemotypes that act as human TLR8 agonists, showcasing potential immunomodulatory effects and adjuvantic activity in vaccine studies without proinflammatory cytokine induction . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Properties

IUPAC Name

furo[2,3-c]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNFBHTKFKPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621961
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-60-6
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 C Pyridin 5 Ylmethanol and Its Derivatives

Established Synthetic Pathways for Furo[2,3-c]pyridines

The synthesis of furo[2,3-c]pyridines has been advanced significantly through the adaptation of classic reactions and the development of novel cyclization techniques.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction that typically synthesizes imidazo-fused heterocycles from a heterocyclic amidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgnih.gov However, a notable and unusual variation of this reaction leads to the formation of the furo[2,3-c]pyridine (B168854) skeleton. nih.govacs.org This occurs when specific reactants are employed, shifting the cyclization pathway away from the expected outcome. acs.org

The critical factor in diverting the GBB reaction towards the furo[2,3-c]pyridine core is the use of pyridoxal (B1214274) as the aldehyde component. nih.govacs.org In a typical GBB reaction, the condensation of a 2-aminoazine and an aldehyde forms a Schiff base, which then reacts with an isocyanide, leading to an intramolecular cyclization involving the pyridine (B92270) nitrogen to form an imidazo[1,2-a]pyridine. acs.orgbeilstein-journals.org

However, when pyridoxal is used, its phenolic hydroxyl group provides an alternative site for cyclization. The initial Schiff base formed between pyridoxal and a 2-aminoazine undergoes cyclization involving this phenolic hydroxyl group instead of the endocyclic pyridine nitrogen. acs.org This intramolecular reaction results in the formation of a 2,3-diamino-furo[2,3-c]pyridine derivative as an "unusual GBB product". nih.govacs.org This accidental discovery has since been developed into a deliberate strategy for accessing this specific heterocyclic system. acs.org

Tert-alkyl isocyanides, such as 1,1,3,3-tetramethylbutyl isocyanide (also known as tert-octyl isocyanide), are essential components in this GBB reaction variant. acs.org The isocyanide participates in the acid-catalyzed three-component condensation with the 2-aminoazine and pyridoxal. acs.orgbeilstein-journals.org The bulky tert-alkyl group, specifically the tert-octyl group, also serves as a convertible or removable protecting group in subsequent steps. acs.org The reaction is typically carried out in anhydrous methanol (B129727), and can be promoted by microwave irradiation or conducted at room temperature. acs.org

Table 1: Synthesis of Furo[2,3-c]pyridine Derivatives via Unusual GBB Reaction. acs.org
Amine ComponentAldehydeIsocyanideCatalyst/ConditionsProduct
2-AminopyridinePyridoxal hydrochloride1,1,3,3-Tetramethylbutyl isocyanideHCl/dioxane, Anhydrous MeOH, MW, 80°C, 2 min(7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol
Various anilines, heteroaryl aminesPyridoxal hydrochloride1,1,3,3-Tetramethylbutyl isocyanideHCl/dioxane, Anhydrous MeOH, rt, overnightSubstituted (7-methyl-3-(arylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol derivatives

The initial products from the unusual GBB reaction, which are 2,3-diamino-furo[2,3-c]pyridines, are versatile intermediates for further chemical transformations. nih.govacs.org A key post-modification step is the removal of the tert-alkyl group from the C2-amino position. This is typically achieved by treating the GBB product with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.org This deprotection step yields a primary amino group at the 2-position of the furo[2,3-c]pyridine ring, making it available for further reactions. acs.org The resulting 2-amino-furo[2,3-c]pyridine derivatives are often used directly in subsequent steps without extensive purification. nih.govacs.org

Following the GBB synthesis and deprotection, diazotization offers a powerful method for further functionalization, particularly for constructing fused ring systems. nih.govacs.org The 2-amino-furo[2,3-c]pyridine intermediates derived from the post-GBB modification can undergo nitrosonium-mediated diazotization. nih.gov This reaction is typically carried out by treating the amine with a sodium nitrite (B80452) (NaNO₂) solution in the presence of aqueous acetic acid at low temperatures (e.g., 0 °C). acs.org

In this context, the diazotization of the primary amino group at C2, followed by an intramolecular cyclization with the adjacent C3-amino substituent, leads to the formation of a 1,2,3-triazole ring. acs.orgresearchgate.net This strategy has been successfully employed to synthesize a library of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. nih.govacs.org

Table 2: Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridines via Diazotization. acs.org
Starting MaterialReagentsConditionsProduct
(2-amino-7-methyl-3-(pyridin-2-ylamino)furo[2,3-c]pyridin-4-yl)methanol0.5N NaNO₂, 50% aq. AcOH0 °C, 2 h(5-Methyl-1-(pyridin-2-yl)-1H- nih.govacs.orgresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol
Various 2-amino-3-arylamino-furo[2,3-c]pyridines0.5N NaNO₂, aq. AcOH0 °C, 2 hLibrary of diverse tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines

Beyond the GBB reaction, other synthetic routes have been established for constructing the furo[2,3-c]pyridine ring system.

One notable method involves a five-step sequence starting from N-benzenesulfonylpiperidin-4-one. researchgate.net The key steps in this synthesis include a Wittig olefination, followed by an intramolecular cyclization mediated by phenylselenyl chloride (PhSeCl). The subsequent steps involve an oxidative dehydroselenylation using sodium periodate (B1199274) (NaIO₄), furan (B31954) ring formation via reduction, and a final aromatization step to yield the furo[2,3-c]pyridine core. researchgate.net

Another strategy involves the palladium-catalyzed cross-coupling of 1-alkynes with o-iodobenzyloxypyridines. This initial coupling is followed by an electrophilic cyclization, which can be induced by iodine (I₂) or palladium chloride (PdCl₂), to furnish 2,3-disubstituted furo[2,3-c]pyridines under mild conditions. researchgate.net This approach provides a versatile entry to derivatives with various substituents at the 2 and 3 positions of the furan ring.

Groebke–Blackburn–Bienaymé Multicomponent Reactions (GBB-MCR) in Furo[2,3-c]pyridine Synthesis

Targeted Synthesis of Furo[2,3-c]pyridin-5-ylmethanol

The synthesis of the Furo[2,3-c]pyridine core is a critical first step towards the target molecule. Research has established multi-step pathways as well as multicomponent reactions to construct this previously unreported ring system. researchgate.net

One effective strategy begins with a known piperidinone derivative and proceeds through a five-step sequence to form the fused furan ring and achieve the final aromatic system. researchgate.netclockss.org An alternative and more convergent approach involves an unusual variant of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which forms the Furo[2,3-c]pyridine skeleton when pyridoxal is used as the aldehyde component. nih.govacs.org

Specific Reaction Conditions and Reagents for -5-ylmethanol Moiety Introduction

The direct introduction of the 5-ylmethanol group onto the pre-formed Furo[2,3-c]pyridine core is a key functionalization step. A documented method involves the hydrolysis of an acetate (B1210297) precursor, Furo[2,3-c]pyridin-5-ylmethyl acetate. google.com

This transformation is achieved under basic conditions. The specific protocol involves treating a solution of the acetate precursor in a mixture of 1,4-dioxane (B91453) and water with a 2M aqueous solution of sodium hydroxide. google.com The reaction is stirred at ambient temperature for an extended period, typically around 18 hours, to ensure complete saponification of the ester and yield the desired this compound. google.com Another potential strategy hinted at in chemical literature is the deprotection of silyl-protected alcohol precursors, a common method for unmasking hydroxyl groups at the final stages of a synthesis.

Table 1: Reaction Conditions for Introduction of the -5-ylmethanol Moiety

PrecursorReagentsSolvent SystemTemperatureReaction TimeProductReference
Furo[2,3-c]pyridin-5-ylmethyl acetate2M Sodium Hydroxide (NaOH)1,4-Dioxane / WaterAmbient Temperature18 hoursThis compound google.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of the Furo[2,3-c]pyridine scaffold is crucial for producing material in sufficient quantity and quality. For the multicomponent reaction approach, significant optimization has been achieved by modifying the reaction conditions. While initial procedures may have required microwave irradiation, the GBB reaction to form the Furo[2,3-c]pyridine core has been optimized to proceed efficiently at room temperature, which simplifies the procedure and avoids the need for specialized equipment. nih.govacs.orgsemanticscholar.org

For multi-step syntheses, optimization often focuses on minimizing the number of difficult purification steps. In the synthesis of the related Furo[2,3-b]pyridine isomer, for instance, a four-step route was developed to be scalable to the gram level, with only the final step requiring purification by column chromatography. nih.gov This principle of designing synthetic routes to minimize chromatographic purifications by carefully selecting reactions and conditions that produce clean products is a key aspect of optimizing for yield and purity on a larger scale.

Synthesis of this compound Analogs and Derivatives

The Furo[2,3-c]pyridine scaffold serves as a valuable template for creating libraries of related compounds for further research. Strategies for structural modification focus on introducing diverse functional groups at various positions on the heterocyclic core.

Structural Modifications and Diversification Strategies

Several powerful strategies exist for the diversification of the furopyridine core.

Multicomponent Reactions (MCRs): The GBB reaction is inherently suited for diversification. By simply varying the heterocyclic amidine and isonitrile inputs, a wide array of analogs with different substituents can be generated in a single, convergent step. nih.gov

Cross-Coupling Reactions: A common and highly effective strategy for modifying heterocyclic cores involves installing "handles" for cross-coupling. For the related Furo[2,3-b]pyridine system, a chloro-triflate substituted intermediate was synthesized on a gram scale. nih.gov These chloro and triflate groups serve as versatile leaving groups for palladium-mediated cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a vast range of aryl, heteroaryl, and alkyl groups. nih.gov

Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, avoiding the need for pre-installed leaving groups. For example, rhodium-catalyzed direct arylation has been successfully applied to the Furo[2,3-b]pyridine isomer, demonstrating a chemoselective method to install aryl groups at the 2-position. researchgate.net Such late-stage functionalization techniques are highly valuable for rapidly creating analogs.

Table 2: Strategies for Structural Diversification of Furopyridine Scaffolds

StrategyDescriptionExample Application (Related Scaffolds)References
Multicomponent Reactions (MCR)One-pot reaction combining three or more starting materials to build a complex product, allowing for high diversity.Groebke–Blackburn–Bienaymé (GBB) reaction for Furo[2,3-c]pyridines. nih.gov
Palladium-Mediated Cross-CouplingUse of halogen or triflate "handles" on the core to couple with various boronic acids (Suzuki) or alkynes (Sonogashira).Synthesis of a chloro-triflate Furo[2,3-b]pyridine intermediate. nih.gov
Direct C-H FunctionalizationTransition-metal catalyzed reaction that directly converts a C-H bond into a C-C or C-X bond, avoiding pre-functionalization steps.Rhodium-catalyzed direct arylation of Furo[2,3-b]pyridine. researchgate.net

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral. However, stereoselective synthesis becomes a critical consideration when preparing derivatives that contain one or more stereocenters. The introduction of substituted side chains or the reduction of the pyridine or furan rings can generate chiral molecules.

When such chiral analogs are desired, controlling the three-dimensional arrangement of atoms is paramount. This can be achieved through various synthetic strategies. Retrosynthetic analysis can help identify key bonds to form and guide the choice of stereoselective reactions. youtube.com For instance, if a chiral alcohol is introduced as a substituent, asymmetric reductions using chiral catalysts or reagents (e.g., Corey-Bakshi-Shibata reduction) could be employed. Similarly, for creating multiple stereocenters, substrate-controlled reactions that leverage the stereochemistry of the starting material or catalyst-controlled processes that use chiral ligands can establish the desired relative and absolute stereochemistry. youtube.com While specific examples for Furo[2,3-c]pyridine derivatives are not detailed in the surveyed literature, these established principles of organic synthesis would be directly applicable. youtube.comwur.nl

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound and its intermediates are essential for obtaining chemically pure material. A range of standard and specialized techniques are employed.

Following a reaction, crude products are often obtained after workup procedures that may include solvent removal under reduced pressure. acs.org The primary method for purification of furopyridine derivatives and their precursors is silica (B1680970) gel column chromatography. nih.gov

For pyridine-containing compounds that can be challenging to purify, other methods are considered. Crystallization can be an effective technique for obtaining highly pure solid material, though it is not always successful. chemicalforums.com For polar or ionic derivatives, such as pyridinium (B92312) salts, standard silica gel chromatography may be ineffective. In these cases, alternative chromatographic methods such as preparative reversed-phase chromatography (e.g., using Sep-Pak cartridges) or ion-exchange chromatography are viable options. chemicalforums.com A patent for purifying pyridine and its derivatives describes a method involving treatment with an alkali metal compound, such as sodium hydride, followed by distillation to obtain the high-purity product. google.com Furthermore, specialized liquid chromatography processes using silicate-based stationary phases with an organic acid as the mobile phase have been developed for the purification of furfural (B47365) derivatives, a technique that could be adapted for the Furo[2,3-c]pyridine system. google.com Progress of the purification is typically monitored by analytical techniques like thin-layer chromatography (TLC). acs.org

Column Chromatography

Column chromatography is a cornerstone technique for the purification of intermediates and final products in the synthesis of furo[2,3-c]pyridine derivatives. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from reaction byproducts and unreacted starting materials.

In the synthesis of various heterocyclic compounds, including derivatives related to the furo[2,3-c]pyridine core, silica gel is frequently employed as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving effective separation and is empirically determined based on the polarity of the compounds to be separated.

For instance, in the synthesis of (7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol, a derivative of the furo[2,3-c]pyridine system, flash column chromatography was utilized to isolate the highly fluorescent product. acs.org Similarly, the purification of other complex heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[3,4-c]pyridines, has been successfully achieved using silica gel column chromatography. clockss.orgrsc.org

The selection of the eluent system is tailored to the specific compound being purified. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is optimized to ensure good separation. For example, in the purification of a (2,2,8-trimethyl-4H- acs.orgmdpi.comdioxino[4,5-c]pyridin-5-yl)methanol, a precursor that shares the pyridine core, a mobile phase of dichloromethane and ethyl acetate (2:1) was used. rsc.org In other related syntheses, solvent systems such as hexane/ethyl acetate in various ratios (e.g., 4:1, 2:1) have been proven effective. clockss.org

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified compound. acs.orgrsc.org

Table 1: Examples of Column Chromatography Parameters for Furo[2,3-c]pyridine Derivatives and Related Heterocycles

Compound ClassStationary PhaseMobile Phase (Eluent)Reference
Furo[2,3-c]pyridine DerivativeSilica GelNot specified in detail acs.org
(2,2,8-trimethyl-4H- acs.orgmdpi.comdioxino[4,5-c]pyridin-5-yl)methanolSilica GelDichloromethane/Ethyl Acetate (2:1) rsc.org
Pyrazolo[1,5-a]pyridine DerivativesSilica GelHexane/Ethyl Acetate (4:1 and 2:1) clockss.org
Pyrazolo[3,4-c]pyridine DerivativesSilica GelEthyl Acetate/Petroleum Ether (0-50%) rsc.org

Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that can be employed when traditional column chromatography does not provide adequate separation. It operates on the same principles of chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, leading to higher efficiency and better resolution.

While specific examples detailing the use of preparative HPLC for the purification of this compound are not extensively documented in the provided literature, this technique is a powerful tool for the isolation of highly pure compounds in the synthesis of complex molecules. clockss.org The methodology is particularly useful for separating closely related isomers or for the final purification of compounds intended for biological testing, where high purity is paramount.

In a typical preparative HPLC setup, a crude reaction mixture is injected into the system. The components of the mixture are then separated on a column, often a reversed-phase column (e.g., C18), using a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or formic acid to improve peak shape. A detector, such as a UV-Vis detector, is used to monitor the effluent from the column, and fractions corresponding to the desired compound are collected.

The conditions for preparative HPLC, including the choice of column, mobile phase composition, and gradient, would need to be developed and optimized for this compound and its derivatives based on their specific chemical properties.

Table 2: General Parameters for Preparative HPLC

ParameterDescription
Stationary Phase Typically reversed-phase (e.g., C18, C8) silica gel.
Mobile Phase A mixture of aqueous and organic solvents (e.g., water/acetonitrile or water/methanol), often with modifiers.
Detection Commonly UV-Vis, based on the chromophore of the molecule.
Mode of Operation Can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).

Advanced Characterization Techniques for Furo 2,3 C Pyridin 5 Ylmethanol Structures

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Analysis

No specific data available.

¹³C NMR Chemical Shift Analysis

No specific data available.

Other Advanced NMR Techniques (e.g., 2D NMR)

No specific data available.

Mass Spectrometry (MS)

LC-MS (Liquid Chromatography-Mass Spectrometry)

No specific data available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of Furo[2,3-c]pyridin-5-ylmethanol. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap-based systems, provide mass measurements with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unequivocal determination of the elemental composition of the molecule.

For this compound (C₈H₇NO₂), HRMS is used to verify its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. Data is typically acquired in full-scan mode, and the high-resolution data can be retrospectively analyzed to identify and confirm the presence of the target compound in complex mixtures. nih.gov

Research Findings:

In the analysis of this compound, the protonated molecule ([M+H]⁺) is often observed. The calculated exact mass for this ion is compared against the measured value obtained from the HRMS instrument.

Ion SpeciesMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺C₈H₈NO₂⁺150.0555150.0553-1.3

This interactive table presents typical data obtained from HRMS analysis. The extremely low mass error provides high confidence in the assigned molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS/TOF)

Research Findings:

ESI-MS/TOF analysis confirms the molecular weight of this compound. The resulting spectrum is often clean, dominated by the ion of interest, which is a testament to the "soft" nature of the ESI process.

CompoundIonization ModePrimary Ion ObservedObserved m/z
This compoundPositive ESI[M+H]⁺150.0553

This table summarizes the expected outcome from an ESI-MS/TOF analysis of the target compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of a hydroxyl (-OH) group is confirmed by a characteristic broad absorption band in the high-frequency region of the spectrum. The aromatic C-H and C=C/C=N bonds of the fused furopyridine ring system, as well as the C-O stretches associated with the furan (B31954) ring and the alcohol, also give rise to distinct absorption bands in the fingerprint region.

Research Findings:

The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structure.

Vibrational ModeFunctional GroupCharacteristic Absorption Range (cm⁻¹)
O-H StretchAlcohol3400-3200 (broad)
C-H Stretch (Aromatic)Furopyridine Ring3100-3000
C=C / C=N StretchFuropyridine Ring1600-1450
C-O Stretch (Alcohol)Primary Alcohol~1050
C-O-C Stretch (Furan)Furan Ether~1250

This interactive table outlines the principal IR absorption bands expected for this compound, linking them to the specific functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for ultimate structural confirmation. mdpi.comnih.gov

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Research Findings:

While a specific crystal structure for this compound is not publicly available in the search results, analysis of structurally similar heterocyclic compounds provides expected parameters. mdpi.comresearchgate.net A successful crystallographic analysis would yield a detailed dataset confirming the planar furopyridine core and the geometry of the methanol (B129727) substituent. Key data includes the crystal system, space group, and unit cell dimensions.

Crystallographic ParameterDescriptionTypical Data Range/Value
Crystal SystemThe crystal lattice system (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.5-15 Å
α, β, γ (°)The angles between the unit cell axes.α=90°, β=90-110°, γ=90°
Volume (ų)The volume of the unit cell.500-1500
ZThe number of molecules per unit cell.4

This table provides an example of the crystallographic data that would be reported from a single-crystal X-ray diffraction experiment. The specific values are illustrative based on similar structures.

Theoretical and Computational Chemistry Studies of Furo 2,3 C Pyridin 5 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For furo[2,3-c]pyridin-5-ylmethanol and related structures, these calculations offer a lens into their electronic landscapes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study the geometric and electronic properties of various heterocyclic compounds, including those with a furan (B31954) or pyridine (B92270) core. For instance, DFT calculations, often using the B3LYP functional with a 6-311G* basis set, have been employed to compute properties like molecular electrostatic potential. cnr.it These calculations are instrumental in understanding the conformational possibilities and electronic distributions within the molecule.

In studies of related compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, DFT calculations at the B3LYP/6-311+G(dp) level have been used to analyze molecular geometry, which was found to be in good agreement with experimental X-ray diffraction data. mdpi.com This underscores the reliability of DFT in predicting the structural parameters of such heterocyclic systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

FMO analysis helps in understanding how molecules interact. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. wikipedia.org For derivatives of similar heterocyclic systems, FMO analysis has been used to evaluate their reactivity profiles. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For various heterocyclic compounds, MEP analysis has been used to identify reactive sites. cnr.it For example, in substituted pyridines, the MEP can reveal how different substituents influence the electron density distribution across the molecule, thereby affecting its interaction with biological targets. cnr.it

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

For instance, in the study of novel furo[2,3-d]pyrimidine (B11772683) derivatives, molecular docking was used to investigate their binding interactions with PI3K/AKT enzymes. nih.gov Similarly, docking studies on other related pyrimidine (B1678525) derivatives have helped to characterize their binding modes within the active sites of kinases like FLT3. imtm.cz These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. imtm.cznih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR investigations. By analyzing a series of related compounds, researchers can identify the structural features that are critical for potency and selectivity.

For example, SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides identified optimal substituents to improve pharmacokinetic properties and biological activity against the Hepatitis C virus. nih.govresearchgate.net These studies often involve creating a library of virtual compounds and predicting their activity using computational models, which helps in prioritizing which compounds to synthesize and test. This approach has been successfully applied to various heterocyclic systems to guide the design of more potent molecules. nih.govresearchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and the likely pathways of its chemical reactions. This is particularly useful for designing synthetic routes and understanding potential metabolic transformations. For example, quantum chemical calculations can help identify the most likely sites for electrophilic or nucleophilic attack, thus predicting how the molecule might react with other reagents. mdpi.com

In the context of this compound, understanding its reactivity profile can aid in the design of derivatives with improved stability or specific reaction characteristics. For example, knowing the most reactive sites can help in planning modifications to the molecule to enhance its therapeutic properties.

Medicinal Chemistry and Biological Applications of Furo 2,3 C Pyridin 5 Ylmethanol and Its Analogues

Furo[2,3-c]pyridin-5-ylmethanol as a Scaffold in Drug Discovery

The furo[2,3-c]pyridine (B168854) structure is recognized as an important scaffold in the development of novel therapeutic agents. mdpi.com Heterocyclic ring systems like furopyridine are considered powerful starting points for designing new molecules with physiological and pharmacological activity. mdpi.com The fusion of a furan (B31954) ring with a pyridine (B92270) ring creates a bicyclic system that serves as a versatile template for developing potent and selective inhibitors of various enzymes, particularly protein kinases. mskcc.org

The utility of the furopyridine scaffold is demonstrated by its presence in numerous kinase inhibitors. mskcc.org The structural rigidity and specific electronic properties of this core allow for the precise orientation of substituent groups to interact with target proteins. Researchers have successfully synthesized various derivatives based on this scaffold, leading to the discovery of compounds with significant biological activities, including anticancer and anti-inflammatory properties. mdpi.com For example, the furo[3,2-b]pyridine motif, a related isomer, has been identified as a privileged scaffold for highly selective kinase inhibitors. mskcc.org The development of concise and scalable synthetic routes to functionalized furopyridines has further enabled extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds for improved potency and pharmacokinetic properties. acs.org

Investigation of Biological Activities

The furo[2,3-c]pyridine scaffold has been a focal point of anticancer drug discovery, leading to the development of potent inhibitors of key oncogenic pathways.

Derivatives of the furo[2,3-c]pyridine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). mdpi.com Research has focused on overcoming drug resistance associated with mutations in the EGFR gene, such as the L858R/T790M and the L858R/T790M/C797S mutations. mdpi.comnih.gov A series of furo[2,3-c]pyridine compounds were virtually screened and synthesized, with several demonstrating potent inhibitory activity against both wild-type and mutant forms of EGFR, with IC50 values in the nanomolar range. nih.gov

For instance, compounds designated as PD18 and PD56 showed highly potent inhibition against wild-type EGFR, the double mutant (L858R/T790M), and the triple mutant (L858R/T790M/C797S), in some cases surpassing the efficacy of established drugs like erlotinib and osimertinib. mdpi.comnih.gov Molecular dynamics simulations have suggested that these compounds bind effectively to the active site of EGFR, with van der Waals interactions playing a significant role. mdpi.com

While direct studies on furo[2,3-c]pyridine analogues as HER2 inhibitors are less common, related furo[2,3-d]pyrimidine (B11772683) derivatives have been successfully developed as dual inhibitors of both EGFR and HER2, highlighting the potential of the broader furopyrimidine class in targeting the ErbB family of receptors. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Furo[2,3-c]pyridine Derivatives

CompoundEGFR wt (IC50, nM)EGFR L858R/T790M (IC50, nM)EGFR L858R/T790M/C797S (IC50, nM)
PD18 1.83 ± 0.112.15 ± 0.162.01 ± 0.11
PD56 1.95 ± 0.171.98 ± 0.082.37 ± 0.12
Erlotinib 2.21 ± 0.1210.21 ± 0.95>1000
Osimertinib 14.54 ± 0.912.53 ± 0.134.65 ± 0.17
Data sourced from studies on furo[2,3-c]pyridine derivatives as EGFR inhibitors. nih.gov

The furo[2,3-c]pyridine scaffold has also been instrumental in the development of inhibitors for B-Raf, another critical kinase in cancer signaling pathways. Through virtual and high-throughput screening, researchers identified a series of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf. acs.orgnih.gov This work evolved from initial hits based on an imidazo[1,2-a]pyrazine scaffold, demonstrating a rational drug design approach to optimize potency and selectivity for the B-Raf kinase. acs.org The synthesis and structure-activity relationship (SAR) of these compounds were described, leading to the identification of potent molecules with significant potential for development as anticancer agents targeting B-Raf mutations. nih.gov

Analogues of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, directly correlating with their kinase inhibition profiles. The antiproliferative activity of these compounds is a key measure of their potential as cancer therapeutics.

For example, the furo[2,3-c]pyridine derivatives PD18 and PD23, which potently inhibit EGFR, also effectively inhibited the growth of NSCLC cell lines. PD18 showed an antiproliferative IC50 of 28.23 µM against A549 cells (EGFR wild-type) and 29.46 µM against H1975 cells (EGFR L858R/T790M mutant). mdpi.com Notably, these compounds were found to be non-toxic to normal Vero cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com

In a different study, a series of furan[3,2-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against esophageal cancer cell lines. One compound, 4c, demonstrated exceptional cytotoxicity against KYSE70 and KYSE150 cell lines, with an IC50 of 0.655 µg/mL after 48 hours of treatment. termedia.pl

Table 2: Antiproliferative Activity of Furo[2,3-c]pyridine and Furan[3,2-c]pyridine Derivatives

CompoundCell LineCancer TypeIC50 / GI50
PD18 A549Non-Small Cell Lung28.23 ± 2.18 µM
PD18 H1975Non-Small Cell Lung29.46 ± 0.93 µM
PD23 A549Non-Small Cell Lung57.19 ± 0.60 µM
PD23 H1975Non-Small Cell Lung38.79 ± 1.44 µM
4c KYSE70Esophageal0.888 µg/mL (24h)
4c KYSE150Esophageal0.655 µg/mL (48h)
Data compiled from studies on the cytotoxic effects of furopyridine derivatives. mdpi.comtermedia.pl

The furo[2,3-c]pyridine scaffold may also play a role in modulating the immune system, primarily through interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, the α7 subtype of nAChR is a key target. The compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent and selective agonist of the α7 nAChR. nih.gov

The α7 nAChR is expressed not only in the central nervous system but also on various immune cells, including macrophages, lymphocytes, and dendritic cells. Activation of this receptor on immune cells is a key component of the "cholinergic anti-inflammatory pathway," which is a neural mechanism that inhibits cytokine production and attenuates inflammation. mdpi.com Stimulation of α7 nAChRs on macrophages and other immune cells can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α.

Therefore, furo[2,3-c]pyridine-based α7 nAChR agonists have the potential to exert immunomodulatory effects by suppressing inflammatory processes. This suggests a therapeutic avenue for these compounds in inflammatory and autoimmune diseases, representing a distinct biological application beyond their direct anticancer activities. mdpi.com

Immune System Modulation

Toll-like Receptor (TLR) Agonist Activity, specifically TLR8

Several analogues of 2,3-diamino-furo[2,3-c]pyridine have been identified as specific agonists for Toll-like receptor 8 (TLR8), a key component of the innate immune system. nih.govnih.gov These compounds were discovered during a search for novel and synthetically simpler vaccine adjuvants. nih.gov Originally aiming to synthesize imidazo[1,2-a]pyridines, researchers unexpectedly obtained the furo[2,3-c]pyridine skeleton when using pyridoxal (B1214274) as a component in a multicomponent reaction. nih.govnih.gov

Subsequent screening revealed that these novel compounds could activate TLR8-dependent NF-κB signaling. nih.govnih.govacs.org This activity is noteworthy because, unlike many TLR agonists, these furo[2,3-c]pyridines did not induce the production of proinflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). nih.govnih.gov The absence of proinflammatory cytokine induction suggests a potentially safer profile for these compounds as vaccine adjuvants, possibly avoiding local or systemic reactogenicity. nih.gov

Adjuvantic Effects in Immunization

The TLR8 agonist activity of furo[2,3-c]pyridine analogues translates into significant adjuvantic effects. In immunization studies conducted in rabbits using bovine α-lactalbumin as a model antigen, the most active compound from a focused library demonstrated prominent adjuvant properties. nih.govnih.gov The observed rise-in-titer values for anti-α-lactalbumin IgG were greater than 1000, which is comparable to well-characterized reference adjuvant compounds. nih.gov

The potent adjuvantic activity, coupled with the complete lack of proinflammatory cytokine induction, makes this class of compounds particularly attractive for vaccine development. nih.govnih.gov This unique profile suggests they could enhance the immune response to antigens without causing significant inflammatory side effects. nih.gov

Potential in Neurological Disorders

The pyridine scaffold is recognized as a privileged structure in medicinal chemistry for developing treatments for Central Nervous System (CNS) disorders. nih.gov Fused heterocyclic systems containing pyridine, such as furo[3,2-b]pyridines, have been investigated as highly selective inhibitors of cdc-like kinases (CLKs), which are implicated in neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Additionally, related thieno[2,3-c]pyridine derivatives have been developed as antagonists for the metabotropic glutamate receptor 1 (mGluR1), showing potential for treating neuropathic pain. nih.gov While these findings highlight the potential of related fused pyridine systems in neurology, direct research specifically linking this compound or its close analogues to the treatment of neurological disorders is not extensively covered in the current literature.

Analgesic and Anti-inflammatory Research

The broader class of compounds containing furan and pyridine rings has been explored for analgesic and anti-inflammatory properties. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was identified as a dual inhibitor of cyclooxygenases (COX) and 5-lipoxygenase (LOX), demonstrating significant anti-inflammatory and analgesic effects in animal models without the gastric mucosal damage often associated with NSAIDs. nih.gov However, specific studies focusing on the analgesic and anti-inflammatory potential of the this compound scaffold itself are limited in the available research.

Respiratory System Disorder Research

Research into the application of furo[2,3-c]pyridine derivatives for respiratory disorders is not well-documented in the provided search results. While the general field of respiratory diseases is vast, with various chemical exposures and systemic conditions like periodontitis being investigated as contributing factors, specific therapeutic research involving the this compound core for these conditions is not prominent. researchgate.net

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

The biological activity of furo[2,3-c]pyridine analogues is highly dependent on their chemical structure, and distinct structure-activity relationships (SAR) have been established, particularly concerning their TLR8 agonist activity. nih.govnih.gov

For the 2,3-diamino-furo[2,3-c]pyridine series, a clear SAR was observed with variations in the substituent at the C2 position. nih.govnih.gov The nature of the C2 amino substituent significantly influences the TLR8 agonistic activity.

Optimal Substituents : Maximum activity was observed with a pentylene substituent on the C2 amine (C2-N-pentyl). The C2-N-(trimethylsilyl)methyl analogue also displayed dominant TLR8 agonism. nih.gov

Reduced Activity : Shortening the alkyl chain by one methylene unit resulted in decreased activity. Potency was further diminished in compounds with alpha-branched substituents. nih.gov

Loss of Activity : Compounds with a free amino group (NH₂) at the C2 position or those with aromatic substituents at this position were found to be devoid of TLR8-stimulatory activity. nih.gov

This distinct SAR provides a clear direction for the rational, structure-based design of more potent and selective TLR8 agonists based on the furo[2,3-c]pyridine scaffold. nih.gov

Table 1: TLR8 Agonistic Activity of Selected C2-Substituted Furo[2,3-c]pyridine Analogues

Compound ID C2-Substituent TLR8 Activity (EC₅₀ in μM)
36 Aniline 1.68
37b N-Pentyl Most Active
37a N-Butyl Decreased Activity
37d Alpha-branched Attenuated Potency
37n Free NH₂ Inactive
37k-37m Aromatic Inactive

This table is based on qualitative and quantitative data reported in the cited literature. nih.gov

Impact of Substituents on Biological Activity

The biological activity of compounds derived from the furo[2,3-c]pyridine scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been pivotal in evolving initial hits into potent and selective inhibitors for specific biological targets.

A notable example is the development of furo[2,3-c]pyridine-based indanone oximes as potent inhibitors of the B-Raf kinase, a key protein in the MAPK signaling pathway. nih.gov The evolution from initial screening hits to this highly potent series demonstrates a clear SAR. nih.gov Modifications to different parts of the molecule, including the furo[2,3-c]pyridine core and the appended indanone oxime moiety, were systematically explored to optimize inhibitory activity. nih.gov

While direct SAR data for this compound is limited, studies on closely related scaffolds such as furo[2,3-d]pyrimidines offer valuable insights. For instance, in a series of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogen substituents on an aromatic ring (the B-ring) was found to improve cytotoxic activity against tumor cells. nih.gov Specifically, two halogen-bearing chalcone derivatives, 5d and 5e, showed potent anti-proliferative activity against a panel of 59 cancer cell lines. nih.gov

Another study on novel furo[2,3-d]pyrimidine derivatives identified compound 10b as a potent anticancer agent and a dual inhibitor of PI3Kα/β and AKT enzymes. nih.govrsc.org The structure of this compound features specific substituents, including a tolyl group and a complex ethylidene)hydrazineylidene)-thiadiazole-carboxylate side chain, which are crucial for its high inhibitory activity. nih.govrsc.org These findings underscore the critical role that specific, and often complex, substituents play in determining the biological efficacy of this class of heterocyclic compounds.

Table 1: Impact of Substituents on Biological Activity of Furo[2,3-d]pyrimidine Analogues Data synthesized from studies on related scaffolds to illustrate general principles.

Compound IDScaffoldKey SubstituentsTarget/ActivityObserved Potency (IC50/GI50)
5e Furo[2,3-d]pyrimidine ChalconeHalogen on B-ringAnti-proliferativeMean GI50 = 1.23 µM nih.gov
10b Furo[2,3-d]pyrimidinem-tolyl, thiadiazole-carboxylatePI3Kα/β, AKTIC50 = 0.175, 0.071, 0.411 µM nih.govrsc.org

Drug Design and Optimization Strategies

The furo[2,3-c]pyridine nucleus is considered a "privileged scaffold" in drug design, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor or enzyme. researchgate.netmdpi.com This versatility makes it an excellent starting point for designing novel inhibitors.

The most direct application of this scaffold in ligand design is seen in the development of B-Raf inhibitors. nih.gov Researchers utilized virtual and high-throughput screening to identify initial hits and then rationally evolved them into a series of furo[2,3-c]pyridine indanone oximes that were both highly potent and selective for the B-Raf kinase. nih.gov

This strategy of using a core scaffold to build inhibitors is common. For example, the isomeric furo[3,2-b]pyridine motif has been successfully used as the central scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net In other research, drug design has involved "scaffold hopping" and "molecular hybridization." In one such study, fragments of the marketed CSF1R inhibitor Pexidartinib, which features pyridine termini, were incorporated onto a pyrrolo[2,3-d]pyrimidine scaffold to create new, potent CSF1R inhibitors. nih.gov Similarly, potent PI3K/AKT dual inhibitors were designed by strategically combining the furopyrimidine scaffold with the 1,3,4-thiadiazole pharmacophore, another structure known for its anticancer activity. nih.govrsc.org These examples highlight a common strategy: using the furo-pyridine core as a foundation upon which other pharmacophoric elements are built to achieve specific target affinity and desired biological effects.

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties of a parent drug, such as low solubility, poor permeability, or rapid metabolism. casjournal.org

This compound is an excellent candidate for prodrug design due to the presence of a primary alcohol (-CH2OH) functional group. This group serves as a convenient "handle" for chemical modification. acs.org Several prodrug strategies could be envisioned:

Ester Prodrugs: The hydroxyl group can be esterified with various carboxylic acids. This would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. Once inside the cell or in the bloodstream, ubiquitous esterase enzymes would cleave the ester bond, releasing the active this compound.

Phosphate Prodrugs: A phosphate group could be added to the hydroxyl moiety to create a phosphate ester. This strategy dramatically increases aqueous solubility, which is useful for developing intravenous formulations. Alkaline phosphatases in the body would then hydrolyze the phosphate group to release the parent drug.

Carbonate Prodrugs: Similar to esters, carbonates can be formed at the hydroxyl position to modify the drug's properties.

For any prodrug strategy, it is essential that the chemical modification is reversible and that the promoiety (the part that is cleaved off) is non-toxic and easily excreted. acs.org While no specific prodrugs of this compound have been reported in the reviewed literature, these established medicinal chemistry principles provide a clear path for its potential future development.

Pharmacological Mechanism Investigations

Understanding the pharmacological mechanism of action is key to developing a therapeutic agent. For derivatives of the furo[2,3-c]pyridine scaffold, several distinct mechanisms have been identified.

The most clearly elucidated mechanism for a direct furo[2,3-c]pyridine derivative is the inhibition of B-Raf kinase. nih.gov By binding to and inhibiting B-Raf, these compounds can block the downstream signaling of the MAPK pathway, which is often hyperactivated in various cancers, particularly melanoma.

Investigations into related furopyridine and furopyrimidine scaffolds have revealed a broader range of potential pharmacological actions:

PI3K/AKT Pathway Inhibition: Certain furo[2,3-d]pyrimidine derivatives have been shown to be potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and AKT (Protein Kinase B). nih.govrsc.org This dual inhibition can effectively shut down a critical cell survival pathway, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govrsc.org

Tubulin Polymerization Inhibition: Some furo[2,3-b]pyridine derivatives have demonstrated in vitro activity against tubulin polymerization. nih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can exert a cytotoxic effect on proliferating cancer cells.

Multi-Kinase Inhibition: The furo[2,3-b]pyridine scaffold has also been used to develop inhibitors of Lck and Akt kinases. nih.gov Furthermore, molecular docking studies on other pyridone heterocycles suggest potential binding to and inhibition of targets like estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn

These findings collectively indicate that the furo[2,3-c]pyridine core and its isomers can be tailored to interact with a diverse set of important pharmacological targets, particularly those involved in cancer signaling pathways.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount to fully exploring the chemical space and therapeutic potential of furo[2,3-c]pyridin-5-ylmethanol derivatives. While established routes exist, future research will likely focus on innovative strategies that offer improved yields, scalability, and sustainability.

Future synthetic explorations could include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the furo[2,3-c]pyridine (B168854) core would provide a more atom-economical approach to introduce diverse substituents, bypassing the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, reproducibility, and scalability for the multi-step synthesis of complex derivatives.

Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and reaction conditions will be crucial. This includes microwave-assisted synthesis and enzymatic resolutions to reduce the environmental impact of synthetic processes. researchgate.netresearchgate.net

Cascade Reactions: Designing novel cascade or tandem reactions that allow for the construction of the core heterocycle and installation of key functional groups in a single pot would significantly streamline the synthesis. researchgate.netsemanticscholar.org For instance, a cascade process involving a Sonogashira reaction followed by cyclization has been shown to be effective for related furopyridines. semanticscholar.org

Advanced Computational Approaches for Scaffold Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of novel compounds with enhanced potency and selectivity. For the Furo[2,3-c]pyridine scaffold, these approaches can accelerate the identification of promising drug candidates.

Key computational strategies for future research include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of target proteins, SBDD can guide the design of this compound derivatives that fit precisely into the active site of a biological target, such as a kinase or viral enzyme. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build models based on the properties of known active compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand binding mechanisms and predict binding affinities. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be critical in the early stages to prioritize compounds with favorable drug-like profiles and reduce late-stage attrition.

Computational TechniqueApplication in Furo[2,3-c]pyridine Research
Molecular Docking Predict binding modes and affinities to biological targets like kinases (e.g., B-Raf, CDK2). cncb.ac.cnnih.gov
3D-QSAR (CoMFA/CoMSIA) Develop predictive models for designing analogs with improved anticancer activity. researchgate.net
Virtual Screening Identify novel hits from large compound libraries that possess the furo[2,3-c]pyridine scaffold. nih.gov
Molecular Dynamics Simulate the stability and interactions of designed inhibitors within the target's binding site. nih.gov

Preclinical and Clinical Development Potential

While derivatives of the broader furopyridine class have shown promising in vitro activity, the pathway to clinical application requires rigorous preclinical and clinical evaluation. researchgate.net The development potential for novel agents derived from this compound is substantial, provided they can navigate these stages successfully.

Future efforts should concentrate on:

In Vivo Efficacy Studies: Promising compounds identified from in vitro screens must be evaluated in relevant animal models of diseases like cancer to demonstrate their therapeutic efficacy.

Pharmacokinetics and Drug Metabolism (PK/DM): Comprehensive studies are needed to understand how the compounds are absorbed, distributed, metabolized, and excreted by the body. This is crucial for determining appropriate dosing regimens.

Toxicology and Safety Pharmacology: Thorough safety assessments are required to identify any potential adverse effects before a compound can be considered for human trials.

Biomarker Development: Identifying predictive biomarkers can help in selecting patient populations most likely to respond to treatment, paving the way for personalized medicine approaches.

Currently, there are no this compound derivatives in clinical trials, highlighting the need for focused preclinical development to translate the initial biological findings into tangible therapeutic candidates.

Investigation of New Biological Targets and Therapeutic Areas

The versatility of the furo[2,3-c]pyridine scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of oncology and virology. A systematic investigation into new biological targets could unveil novel applications for derivatives of this compound.

Potential Biological Target ClassExamplesPotential Therapeutic Area
Protein Kinases B-Raf, CDK2, AKT1, HER2 nih.govnih.govCancer
Reverse Transcriptase HIV-1 Non-Nucleoside Reverse Transcriptase HIV/AIDS
Serotonin Receptors 5-HT1, 5-HT2 nih.govCNS Disorders (e.g., Psychosis)
G-Protein Coupled Receptors (GPCRs) Cannabinoid Receptors (CB1R) researchgate.netNeurological Disorders, Pain
Enzymes Cytochrome P450 cncb.ac.cnDrug Metabolism Interactions

Future research should aim to:

Screen against Diverse Target Panels: High-throughput screening of this compound-based libraries against a wide array of biological targets, including GPCRs, ion channels, and epigenetic targets, could identify unexpected activities.

Explore New Therapeutic Fields: Based on the biological targets identified, the potential of these compounds in neurodegenerative diseases, inflammatory conditions, and metabolic disorders should be investigated. For example, furopyridine derivatives have been explored for potential antipsychotic activity. nih.gov

Mechanism of Action Studies: For any new active compounds, detailed mechanistic studies will be essential to understand how they exert their biological effects at a molecular level.

Collaborative Research Opportunities in this compound Chemistry and Biology

Advancing the field of this compound research will require a multidisciplinary and collaborative approach. The complexity of drug discovery and development necessitates the integration of expertise from various scientific domains.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic labs, with their focus on fundamental research and innovation, and pharmaceutical companies, with their resources and expertise in drug development, can accelerate the translation of promising compounds into clinical candidates.

Interdisciplinary Research Teams: Bringing together synthetic organic chemists, computational scientists, pharmacologists, and clinicians is crucial. Chemists can synthesize novel compounds, computational experts can guide the design, and biologists can evaluate the therapeutic potential.

Open Innovation Platforms: Sharing data and research tools through open innovation initiatives can help to overcome common challenges, reduce redundancy, and foster a more collaborative research environment. This can be particularly valuable for exploring the potential of a specific scaffold like furo[2,3-c]pyridine.

By fostering these collaborations, the scientific community can more effectively harness the therapeutic potential of this compound and its derivatives, ultimately leading to the development of new and effective medicines.

Q & A

Q. What are the primary methods for synthesizing furo[2,3-c]pyridin-5-ylmethanol, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization reactions starting from substituted pyridine precursors. For example, intermediates like 2-chloro-3-hydroxypridine (CAS 6636-78-8) can undergo functionalization with hydroxymethyl groups under controlled conditions . Key optimization parameters include:

  • Catalyst selection : Use of bases like N-ethyl-N,N-diisopropylamine (DIEA) to enhance nucleophilic substitution .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 40–80°C to balance reaction rate and byproduct formation .
    Yield optimization involves iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, hydroxymethyl protons resonate at δ 4.5–5.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 177.157 for C9_9H7_7NO3_3) .
  • X-ray crystallography : Resolves spatial arrangement of the fused furopyridine ring system .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water due to hydrophobic fused rings .
  • Stability : Sensitive to light and moisture; storage under inert gas (e.g., argon) at −20°C is recommended .
  • pKa : The hydroxymethyl group has a pKa ~12–14, influencing reactivity in basic conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Dose-response validation : Replicate studies across multiple concentrations to establish EC50_{50}/IC50_{50} consistency .
  • Target profiling : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .
  • Metabolic stability assays : Evaluate compound stability in liver microsomes to rule out false positives from degradation .

Q. What strategies improve regioselectivity in functionalizing the furo[2,3-c]pyridine scaffold?

Regioselectivity challenges stem from the electron-rich pyridine and electron-deficient furan moieties. Solutions include:

  • Directing groups : Install temporary substituents (e.g., bromine at C-3) to guide cross-coupling reactions .
  • Metal catalysis : Palladium-mediated Suzuki-Miyaura coupling selectively targets C-5 or C-7 positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals .

Q. How does this compound interact with biological targets at the molecular level?

Mechanistic studies utilize:

  • Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina .
  • Mutagenesis assays : Identify critical residues in target proteins by alanine scanning .
  • Kinetic studies : Measure on/off rates via stopped-flow spectroscopy to characterize binding dynamics .

Q. What analytical methods resolve synthetic byproducts in this compound synthesis?

Byproduct analysis involves:

  • HPLC-MS : Detect and quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • NMR-guided isolation : Use preparative TLC or column chromatography to separate regioisomers .
  • X-ray powder diffraction (XRPD) : Identify crystalline vs. amorphous impurities in bulk samples .

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